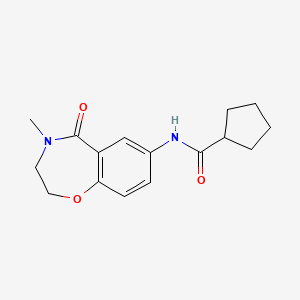

![molecular formula C13H15BrO3S B2811305 (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate CAS No. 137741-19-6](/img/structure/B2811305.png)

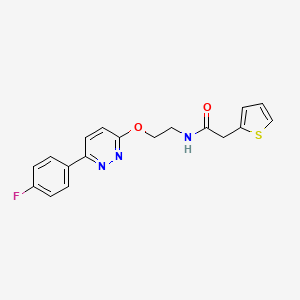

(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H15BrO3S. It has a molecular weight of 331.22. The compound is related to “methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate”, which is a colorless to white to yellow solid or semi-solid or liquid .

Molecular Structure Analysis

The InChI code for the related compound “methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate” is 1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

The compound (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate showcases a complex structure and unique chemical properties. For instance, the related compound Betulin 3,28-di-O-tosylate, with a similar tosylmethyl substituent, exhibits specific conformational arrangements, with its cyclohexane rings adopting chair conformations and the cyclopentane ring adopting a twisted envelope conformation. This intricate structure facilitates the formation of a three-dimensional network through multiple weak hydrogen bonds in the crystal form (Peipiņš et al., 2014).

Synthetic Applications

In synthetic chemistry, compounds structurally related to this compound serve as pivotal intermediates. For example, Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with a resembling sulfonyl group, acts as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of Michael adducts (Vasin et al., 2016). Additionally, this compound undergoes reactions to produce novel structures, indicating its potential as a versatile building block in organic synthesis (Vasin et al., 2017).

Photophysical and Photochemical Properties

In the realm of photophysical and photochemical research, derivatives of 4-methylbenzenesulfonate are employed. The novel zinc phthalocyanine derivatives, for instance, exhibit remarkable photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them highly suitable for photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).

Construction of Molecular Structures

Compounds with a similar structure are also instrumental in the construction of large molecular structures. A study described the synthesis of benzene derivatives with long rigid arms, intended as connectors for constructing large molecular structures. This synthesis utilized a convergent approach involving copper-free Pd-mediated coupling, highlighting the role of such compounds in intricate molecular architecture (Schwab et al., 2002).

Corrosion Inhibition

In the field of materials science, derivatives of 4-methylbenzenesulfonate demonstrate utility as corrosion inhibitors. The compound 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, for instance, effectively inhibits the corrosion of stainless steel in an acidic medium. Its adsorption onto the stainless steel surface follows the Langmuir adsorption model, indicating its potential in corrosion protection applications (Ehsani et al., 2014).

Eigenschaften

IUPAC Name |

(3-bromo-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-12-6-13(14,7-12)8-12/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXJMMAQNAWEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)

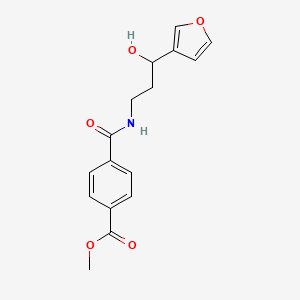

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)

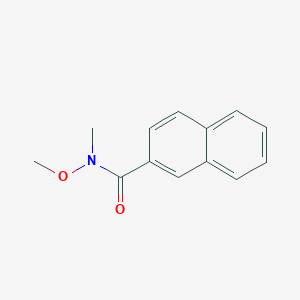

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2811225.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811226.png)

![N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2811237.png)

![3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2811239.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2811240.png)